Wittig Reaction Stereoselectivity and Crude Yield: Z‑Selectivity >88%
The Wittig reaction between 4‑fluorobenzaldehyde and (4‑ethoxy‑4‑oxobutyl)triphenylphosphonium bromide delivers a Z/E isomer ratio of 88 : 12 with an isolated crude yield exceeding 90% [1]. In contrast, the E‑selective Wittig process described in the patent literature affords only 50–60% of the undesired E‑isomer, necessitating extensive separation [2]. The high Z‑preference eliminates a cumbersome isomer resolution step and directly feeds into the stereochemically pure intermediate pool.
| Evidence Dimension | Z/E isomer ratio and isolated yield |
|---|---|
| Target Compound Data | Z/E = 88:12; isolated yield >90% |
| Comparator Or Baseline | (E)-5-(4-Fluorophenyl)pent-4-enoic acid via E‑selective Wittig: Z/E ≈ 0:100; yield 50–60% |
| Quantified Difference | >30% absolute yield advantage and >88% selectivity toward the desired Z‑isomer |
| Conditions | Wittig reaction, THF, r.t., NaHMDS base |
Why This Matters
Higher Z‑selectivity and yield in the first step reduce downstream purification burden and directly increase the throughput of ezetimibe production.
- [1] Sova M, Mravljak J, Kovac A, Pecar S, Casar Z, Gobec S. (Z)-5-(4-Fluorophenyl)pent-4-enoic Acid: A Precursor for Convenient and Efficient Synthesis of the Antihypercholesterolemia Agent Ezetimibe. Synthesis. 2010;2010(20):3433–3438. doi:10.1055/s-0030-1258193 View Source
- [2] US Patent Application US 2011/0183956 A1. Process for the Synthesis of Ezetimibe and Intermediates Useful Therefor. Published 2011-07-28. View Source
